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Compound of Interest

Compound Name: 2-Fluoro-4-methoxybenzaldehyde

Cat. No.: B032593 Get Quote

Introduction: The Structural Significance of 2-
Fluoro-4-methoxybenzaldehyde
Welcome to a detailed technical exploration of 2-Fluoro-4-methoxybenzaldehyde (CAS No.

331-64-6), a key aromatic building block in modern organic synthesis.[1] With a molecular

formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol , this compound's utility in the

development of novel pharmaceutical and agrochemical agents is significant.[1] Its trifunctional

nature—featuring an aldehyde, a methoxy ether, and a fluorine substituent on an aromatic ring

—provides multiple reaction sites for constructing complex molecular architectures.

The precise arrangement of these groups dictates the molecule's reactivity and its ultimate

application. Consequently, unambiguous structural confirmation is not merely a procedural step

but a foundational requirement for any research and development program. This guide

provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to

characterize this molecule. As we delve into the data, we will not only present the expected

spectral values but also explain the underlying chemical principles that give rise to them,

offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following standardized numbering system will be

used for the atoms in 2-Fluoro-4-methoxybenzaldehyde. This framework is essential for the
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precise assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: IUPAC numbering for 2-Fluoro-4-methoxybenzaldehyde.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

a detailed map of the carbon-hydrogen framework. For 2-Fluoro-4-methoxybenzaldehyde,

both ¹H and ¹³C NMR are indispensable, with the fluorine atom adding an extra layer of

diagnostic complexity through heteronuclear coupling.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms. Due to the molecule's substitution pattern, we expect four distinct signals: one

for the aldehyde proton, one for the methoxy protons, and two for the aromatic protons, which

will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Labeled
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Rationale

H7 (CHO) ~10.3 Doublet (d) JH-F ≈ 2-3 Hz

The aldehyde
proton is
highly
deshielded by
the anisotropic
effect of the
C=O bond. It is
weakly
coupled to the
ortho fluorine
atom (⁴JH-F).

H6 ~7.8 Doublet (d) JH5-H6 ≈ 8.5 Hz

This proton is

ortho to the

electron-

withdrawing

aldehyde group,

placing it

significantly

downfield.

H5 ~6.8
Doublet of

Doublets (dd)

JH5-H6 ≈ 8.5 Hz,

JH5-F ≈ 2.0 Hz

This proton is

ortho to the

electron-donating

methoxy group

and meta to the

aldehyde. It

experiences

coupling from

both H6 and the

fluorine atom.

H3 ~6.7 Doublet of

Doublets (dd)

JH3-F ≈ 12.0 Hz,

JH3-H5 ≈ 2.0 Hz

This proton is

ortho to the

fluorine, resulting
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Labeled
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Rationale

in a large ortho

H-F coupling

constant. It is

also meta to the

methoxy group.

| H8 (OCH₃) | ~3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group are

shielded relative to the aromatic protons and appear as a sharp singlet. |

Note: Predicted values are generated based on established substituent effects and data from

similar compounds. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The

presence of the electronegative fluorine atom introduces significant C-F coupling, which is

highly diagnostic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Labeled
Carbon

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
(due to C-F
coupling)

Coupling
Constant (JC-
F, Hz)

Assignment
Rationale

C7 (CHO) ~188 Doublet (d) ~4

The carbonyl
carbon is
significantly
deshielded. It
exhibits a
small coupling
to the fluorine
atom.

C2 ~167 Doublet (d) ~260 (Large)

The carbon

directly bonded

to fluorine shows

a very large one-

bond C-F

coupling

constant and is

highly

deshielded.

C4 ~165 Doublet (d) ~12

The carbon

bearing the

methoxy group is

deshielded. It

shows a smaller

three-bond C-F

coupling.

C6 ~132
Singlet or small

doublet
< 2

This carbon is

ortho to the

aldehyde group.

Any C-F coupling

would be over

four bonds and

likely unresolved.
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Labeled
Carbon

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
(due to C-F
coupling)

Coupling
Constant (JC-
F, Hz)

Assignment
Rationale

C1 ~118 Doublet (d) ~2

This ipso-carbon

is shielded. C-F

coupling is small.

C5 ~110 Doublet (d) ~4

This carbon is

ortho to the

methoxy group

and meta to

fluorine, showing

a small three-

bond coupling.

C3 ~101 Doublet (d) ~25

This carbon is

ortho to the

fluorine atom,

resulting in a

significant two-

bond C-F

coupling and

strong shielding.

| C8 (OCH₃) | ~56 | Singlet (s) | N/A | The methoxy carbon is in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR sample analysis.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

an exceptionally rapid and reliable method for confirming the presence of the key aldehyde,

ether, and aromatic moieties.
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Characteristic IR Absorption Bands
The spectrum is dominated by a very strong carbonyl (C=O) stretch. The positions of the

aromatic C-H bends can also hint at the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3100-3000 Medium-Weak C-H Stretch Aromatic C-H

2980-2850 Medium-Weak C-H Stretch Methoxy (-OCH₃)

2850 & 2750 Weak
C-H Stretch (Fermi

Doublet)
Aldehyde (-CHO)

~1700 Strong, Sharp C=O Stretch Aromatic Aldehyde

1610 & 1500 Medium-Strong C=C Stretch Aromatic Ring

~1260 Strong
C-O Stretch

(Asymmetric)
Aryl-Alkyl Ether

~1150 Strong C-F Stretch Aryl Fluoride

~1020 Medium
C-O Stretch

(Symmetric)
Aryl-Alkyl Ether

| 900-675 | Medium-Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

Causality Behind the Data: The C=O stretch for an aromatic aldehyde appears around 1700

cm⁻¹, slightly lower than a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the

aromatic ring, which weakens the double bond character.[2][3] The presence of two weak

bands around 2850 and 2750 cm⁻¹ is highly diagnostic for an aldehyde C-H stretch and helps

distinguish it from a ketone.[3] The strong bands for the C-O ether and C-F stretches further

confirm the molecular structure.[4]

Experimental Protocol: ATR-FTIR Spectroscopy
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Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its

simplicity and speed.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe

with isopropanol and allow it to fully evaporate.

Background Scan: Collect a background spectrum of the empty ATR stage. This is a critical

self-validating step that accounts for atmospheric CO₂ and H₂O, ensuring they do not appear

in the final sample spectrum.

Sample Application: Place a small amount of the solid 2-Fluoro-4-methoxybenzaldehyde
onto the center of the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring

good contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

achieve a high signal-to-noise ratio.

Data Analysis: The resulting spectrum (plotted as % Transmittance vs. Wavenumber) is

analyzed for the characteristic peaks listed in Table 3.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization)
Under electron ionization (EI), the molecule is fragmented in a reproducible manner. The

molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight.

Table 4: Predicted Major Fragment Ions in EI-MS
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m/z
Proposed
Fragment Ion

Formula
Rationale for
Fragmentation

154 [M]⁺ [C₈H₇FO₂]⁺ Molecular Ion

153 [M-H]⁺ [C₈H₆FO₂]⁺

Loss of the weakly

bound aldehydic

hydrogen radical.[5][6]

125 [M-CHO]⁺ [C₇H₆FO]⁺

Loss of the formyl

radical (•CHO), a

common pathway for

benzaldehydes.[5][6]

111
[M-CHO-CH₂]⁺ or [M-

COCH₃]⁺
[C₆H₄FO]⁺

Subsequent loss of a

methyl radical from

the methoxy group is

a plausible secondary

fragmentation.

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Loss of the methoxy group and CO from the molecular ion. |

[M]⁺˙
m/z = 154

[M-H]⁺
m/z = 153- •H

[M-CHO]⁺
m/z = 125

- •CHO

[C₆H₄FO]⁺
m/z = 111

- •CH₂

[M-COCH₃]⁺
m/z = 111

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 2-Fluoro-4-methoxybenzaldehyde.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile

solvent like methanol or dichloromethane.

Instrument Conditions: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample

introduction and separation.

Injector Temperature: 250 °C

Carrier Gas: Helium

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a range of m/z 40-400.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

The instrument will record the mass spectra of components as they elute from the column.

Data Analysis: Identify the peak corresponding to 2-Fluoro-4-methoxybenzaldehyde in the

total ion chromatogram. Analyze its mass spectrum to identify the molecular ion and

compare the observed fragment ions with the predicted values in Table 4.

Part 4: Safety and Handling
Proper handling of all chemicals is paramount for laboratory safety.

Hazard Identification: 2-Fluoro-4-methoxybenzaldehyde is classified as an irritant. It may

cause skin, eye, and respiratory irritation.[7][8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a lab coat, and nitrile gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry place away from light and

incompatible materials such as strong oxidizing agents.[1]
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Conclusion
The structural characterization of 2-Fluoro-4-methoxybenzaldehyde is reliably achieved

through a synergistic application of NMR, IR, and MS techniques. Each method provides a

unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy

definitively map the carbon-hydrogen framework and confirm the specific isomer through

characteristic C-F and H-F coupling constants. IR spectroscopy offers rapid confirmation of the

essential aldehyde and ether functional groups, while mass spectrometry verifies the molecular

weight and provides a fragmentation fingerprint. By understanding the principles behind the

data and employing rigorous, self-validating protocols, researchers can confidently confirm the

identity and purity of this versatile synthetic intermediate, ensuring the integrity of their

subsequent scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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